N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide
Overview
Description
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide, also known as HMPA, is a pyridine-based organic compound that is commonly used as a coordinating solvent in various chemical reactions. HMPA is a colorless, odorless, and hygroscopic liquid that is soluble in polar solvents such as water, ethanol, and acetone. HMPA is a versatile compound that has found numerous applications in scientific research, particularly in the field of organic chemistry.
Mechanism Of Action
The exact mechanism of action of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is not fully understood, but it is believed to act as a Lewis base by donating a lone pair of electrons to a metal ion or other electrophilic species. This coordination can stabilize reactive intermediates and facilitate the formation of new bonds. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has also been shown to solvate cations and anions, which can affect the reactivity and selectivity of certain reactions.
Biochemical And Physiological Effects
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is not commonly used in biochemical and physiological research due to its potential toxicity and lack of specific biological activity. However, N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has been shown to have some effects on certain enzymes and proteins, particularly those involved in metal ion binding and catalysis. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has also been shown to have some antimicrobial activity against certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
The main advantage of using N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide as a coordinating solvent is its ability to enhance the reactivity and selectivity of certain reactions. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide can also be used to solvate metal ions in solution, which can be useful in the synthesis of metal complexes and coordination polymers. However, N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has some limitations in terms of toxicity and potential interference with certain biological systems. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide should be used with caution and proper safety precautions should be taken when handling this compound.
Future Directions
There are several potential future directions for research involving N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide. One area of interest is the development of new synthetic methods that utilize N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide as a coordinating solvent. Another area is the investigation of the biological effects of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide and its potential use as a therapeutic agent. Additionally, the use of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide in the synthesis of new metal complexes and coordination polymers is an area of ongoing research. Overall, N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is a versatile compound that has numerous potential applications in scientific research.
Scientific Research Applications
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has been extensively used as a coordinating solvent in various chemical reactions such as nucleophilic substitution, electrophilic addition, and metal-catalyzed reactions. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has been shown to enhance the reactivity of certain substrates by facilitating the formation of reactive intermediates and stabilizing transition states. N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide has also been used as a complexing agent for metal ions in solution, which can be useful in the synthesis of metal complexes and coordination polymers.
properties
IUPAC Name |
N-(1-hydroxy-5-methylpyridin-2-ylidene)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-8(9-7(2)11)10(12)5-6/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBLXDTBWDKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC(=O)C)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304380 | |
Record name | N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |
CAS RN |
65478-62-8 | |
Record name | NSC165555 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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